molecular formula C6H8N2O B166666 1-(1-methyl-1H-pyrazol-5-yl)ethanone CAS No. 137890-05-2

1-(1-methyl-1H-pyrazol-5-yl)ethanone

Cat. No. B166666
M. Wt: 124.14 g/mol
InChI Key: UXNMMULCZUAIHE-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-pyrazol-5-yl)ethanone” is a chemical compound with the molecular formula C6H8N2O . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-(1-methyl-1H-pyrazol-5-yl)ethanone”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . The NMR spectra are typically recorded on a spectrophotometer, using DMSO-d6 as solvent and tetramethylsilane as an internal standard .


Molecular Structure Analysis

The molecular structure of “1-(1-methyl-1H-pyrazol-5-yl)ethanone” includes a pyrazole ring attached to an ethanone group . The pyrazole ring contains two nitrogen atoms adjacent to each other, and the ethanone group consists of a carbonyl group (C=O) attached to an ethyl group (C2H5) .


Chemical Reactions Analysis

Pyrazole derivatives, including “1-(1-methyl-1H-pyrazol-5-yl)ethanone”, can undergo various chemical reactions. For instance, they can react with aromatic aldehydes in the presence of a solid-state catalyst . Installing a pyrazole ring in certain regions of a molecule can have a profound effect on reducing CYP DI .


Physical And Chemical Properties Analysis

“1-(1-methyl-1H-pyrazol-5-yl)ethanone” has a molecular weight of 124.14 g/mol . It has a topological polar surface area of 34.9 Ų and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 124.063662883 g/mol .

Scientific Research Applications

Synthesis and Crystal Structure

1-(1-methyl-1H-pyrazol-5-yl)ethanone has been used in the synthesis of novel derivatives with potential fungicidal activity. For instance, Liu et al. (2012) synthesized 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties starting from methyl 3-arylacrylates, demonstrating moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).

Chemical Transformations

Smolyar (2010) explored the hydrazinolysis of 3-nitropyridin-4(1H)-one and its N-methyl derivative, leading to the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone. This compound was further oxidized to produce 1H-pyrazole-3-carboxylic acid (Smolyar, 2010).

Antiviral Activity

Attaby et al. (2006) synthesized heterocyclic compounds starting from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone. These compounds showed potential anti-HSV1 and anti-HAV-MBB activity, indicating their relevance in antiviral research (Attaby et al., 2006).

Antimicrobial Activity

Asif et al. (2021) synthesized new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, demonstrating significant antibacterial activity against common pathogenic bacteria (Asif et al., 2021).

Cholinesterase Enzymes Inhibitory Activity

Mehdi et al. (2013) identified the inhibitory activity of 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone against cholinesterase enzymes, which is important for Alzheimer's disease research (Mehdi et al., 2013).

Novel Compounds Synthesis

Hu et al. (2018) reported the preparation of novel 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)-ethanones, showcasing the versatility of 1-(1-methyl-1H-pyrazol-5-yl)ethanone in synthesizing new compounds (Hu et al., 2018).

Antifungal and Antibacterial Properties

Bondock et al. (2011) synthesized 4-hetarylpyrazoles and furo[2,3-c]pyrazoles, beginning with 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, and found these compounds to exhibit significant antimicrobial activity (Bondock et al., 2011).

Electronic Structure Analysis

Frey et al. (2014) conducted a study on the crystal structure of 1-(1H-pyrazol-4-yl)ethanone, providing insights into its electronic structure which is crucial for understanding its chemical properties (Frey et al., 2014).

Future Directions

The future directions in the research of “1-(1-methyl-1H-pyrazol-5-yl)ethanone” and its derivatives could involve exploring their potential applications in medicinal chemistry, given some pyrazole derivatives are known to be potent inhibitors of certain enzymes . Further studies could also focus on understanding their mechanism of action and improving their synthesis methods .

properties

IUPAC Name

1-(2-methylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-4-7-8(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNMMULCZUAIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426892
Record name 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrazol-5-yl)ethanone

CAS RN

137890-05-2
Record name 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Kovalenko, DV Yarmoliuk… - European Journal of …, 2019 - Wiley Online Library
Preparation of 2,2‐disubstituted and 2‐monosubstituted alkenylboronic acid esters from aliphatic and aromatic ketones and aldehydes by the boron‐Wittig olefination with bis[(…
I Taydakov, S Krasnoselskiy - Journal of Heterocyclic …, 2012 - Wiley Online Library
A simple and versatile general method for the preparation of N‐substituted 3‐, 4‐, or 5‐acetylpyrazoles from corresponding acids via hydrolysis and decarboxylation of substituted …
Number of citations: 8 onlinelibrary.wiley.com

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